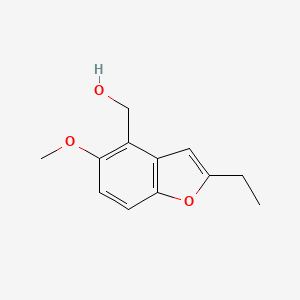
(2-Ethyl-5-methoxybenzofuran-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-5-methoxybenzofuran-4-yl)methanol: is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-5-methoxybenzofuran-4-yl)methanol typically involves the following steps:
Furan Synthesis: The furan ring is constructed using methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Benzene Ring Formation: The benzene ring is introduced through electrophilic aromatic substitution reactions.
Methoxy Group Introduction: The methoxy group is added using nucleophilic substitution reactions.
Ethyl Group Addition: The ethyl group is introduced through alkylation reactions.
Methanol Formation:
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.
Chemical Reactions Analysis
(2-Ethyl-5-methoxybenzofuran-4-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated compounds, alkylated derivatives.
Scientific Research Applications
(2-Ethyl-5-methoxybenzofuran-4-yl)methanol: has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2-Ethyl-5-methoxybenzofuran-4-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2-Ethyl-5-methoxybenzofuran-4-yl)methanol: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other benzofuran derivatives, such as 2-methylbenzofuran and 5-methoxybenzofuran.
Uniqueness: The presence of the ethyl and methoxy groups at specific positions on the benzofuran ring structure distinguishes this compound from its analogs, potentially leading to different chemical and biological properties.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(2-ethyl-5-methoxy-1-benzofuran-4-yl)methanol |
InChI |
InChI=1S/C12H14O3/c1-3-8-6-9-10(7-13)11(14-2)4-5-12(9)15-8/h4-6,13H,3,7H2,1-2H3 |
InChI Key |
AOKFROBLUIUCOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(O1)C=CC(=C2CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



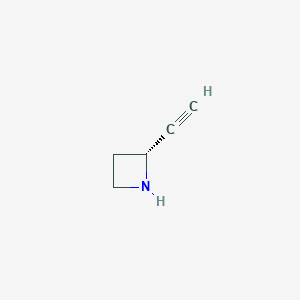
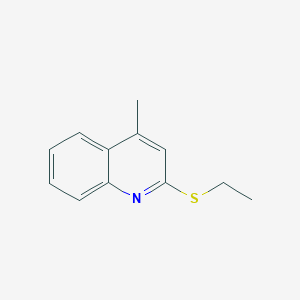
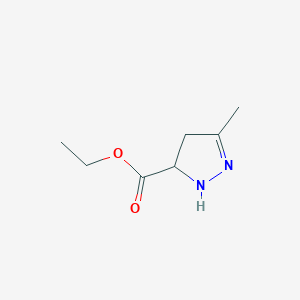

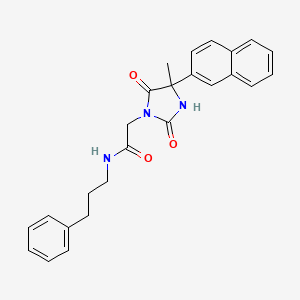
![Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B15204385.png)
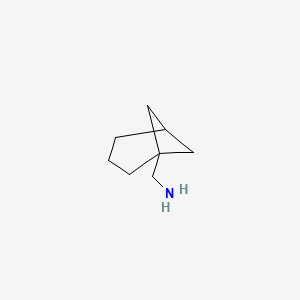
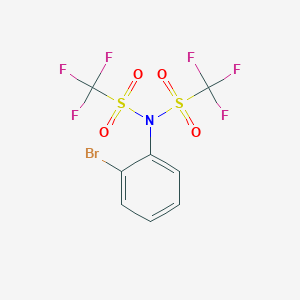
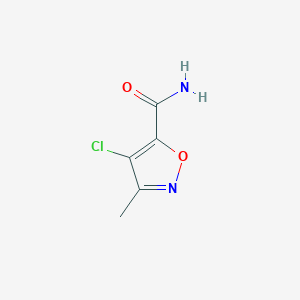
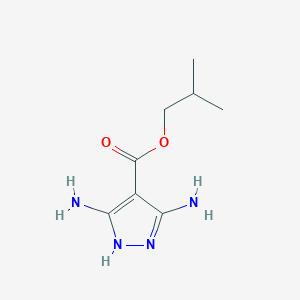
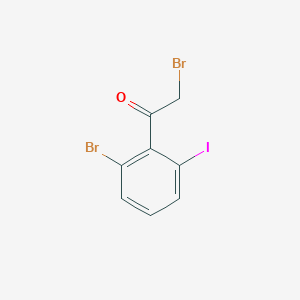
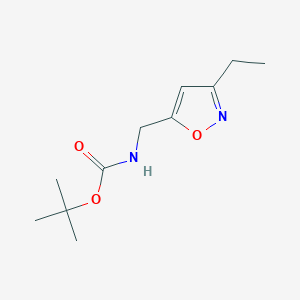
![tert-Butyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15204410.png)
